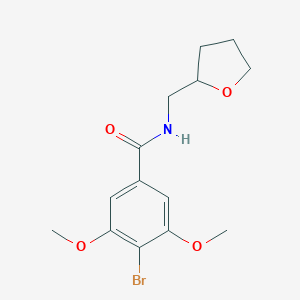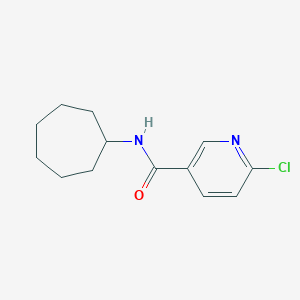
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as 4-Br-Dimethylaminobenzaldehyde, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been proposed to act through various pathways, including inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of neurotransmitter release. The compound has also been reported to interact with several molecular targets, including ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide exhibits significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation and pain. The compound has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of using 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high potency and selectivity. The compound has been reported to exhibit activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dose and duration of treatment to minimize adverse effects.
将来の方向性
There are several future directions for research on 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide. One of the areas of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its interactions with molecular targets.
合成法
The synthesis of 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-bromo-3,5-dimethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with benzoyl chloride to yield the final product. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
科学的研究の応用
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, it has been shown to have neuroprotective and antioxidant properties.
特性
製品名 |
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
分子式 |
C14H18BrNO4 |
分子量 |
344.2 g/mol |
IUPAC名 |
4-bromo-3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H18BrNO4/c1-18-11-6-9(7-12(19-2)13(11)15)14(17)16-8-10-4-3-5-20-10/h6-7,10H,3-5,8H2,1-2H3,(H,16,17) |
InChIキー |
DNAPKMMOQHXKNW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCC2CCCO2 |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)




![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)




